Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of 4,5-dimethylthiazol-2-amine with ethyl 4-chloro-4-oxobutanoate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in cell viability assays, such as the MTT assay, to assess cell proliferation and cytotoxicity.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate involves its interaction with cellular components. In biological assays, it is converted to a formazan product by mitochondrial dehydrogenase enzymes, which is then quantified to assess cell viability . The compound’s neuroprotective effects are thought to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-(2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
- 1,2,4-Triazole derivatives
Uniqueness
Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is unique due to its specific structure, which combines a thiazole ring with an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
ethyl 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C11H16N2O3S/c1-4-16-10(15)6-5-9(14)13-11-12-7(2)8(3)17-11/h4-6H2,1-3H3,(H,12,13,14) |
InChI Key |
PXSGZBQOZPAIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NC(=C(S1)C)C |
Origin of Product |
United States |
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